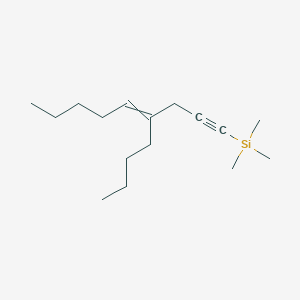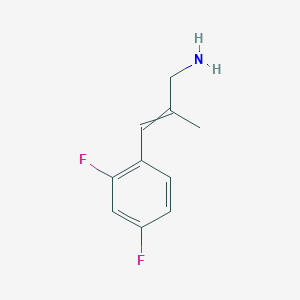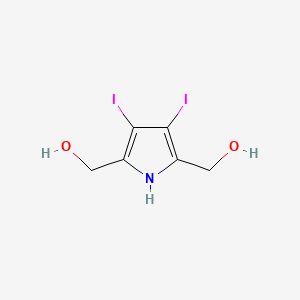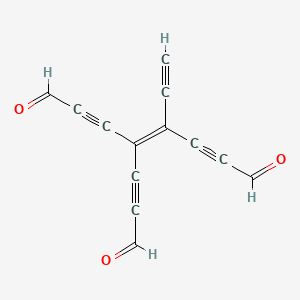
N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine is a synthetic compound that belongs to the class of peptides It is characterized by the presence of a phenylcarbamoyl group attached to the L-leucyl-L-phenylalanine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine typically involves the coupling of L-leucyl-L-phenylalanine with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers. These machines can efficiently couple amino acids and other reagents in a stepwise manner, allowing for the large-scale production of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions
N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenylcarbamoyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may require the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcarbamoyl oxides, while reduction can produce amines.
科学研究应用
N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: The compound can be used to study protein-protein interactions and enzyme-substrate relationships.
Industry: The compound can be used in the development of novel materials and as a reagent in various chemical processes.
作用机制
The mechanism of action of N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and other interactions with the active sites of enzymes, thereby modulating their activity. The compound may also interact with cell membranes, affecting their permeability and function.
相似化合物的比较
N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine can be compared with other similar compounds, such as:
N-(Phenylcarbamoyl)-L-alanyl-L-phenylalanine: Similar structure but with an alanine residue instead of leucine.
N-(Phenylcarbamoyl)-L-valyl-L-phenylalanine: Contains a valine residue instead of leucine.
N-(Phenylcarbamoyl)-L-isoleucyl-L-phenylalanine: Contains an isoleucine residue instead of leucine.
These compounds share similar chemical properties but may differ in their biological activity and applications. The presence of different amino acid residues can influence the compound’s interaction with molecular targets and its overall stability.
属性
CAS 编号 |
827613-25-2 |
|---|---|
分子式 |
C22H27N3O4 |
分子量 |
397.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-4-methyl-2-(phenylcarbamoylamino)pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H27N3O4/c1-15(2)13-18(25-22(29)23-17-11-7-4-8-12-17)20(26)24-19(21(27)28)14-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3,(H,24,26)(H,27,28)(H2,23,25,29)/t18-,19-/m0/s1 |
InChI 键 |
IMKAGSVDMGWNTG-OALUTQOASA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2 |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14205202.png)


![1-Iodo-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14205208.png)
![2-Pyrrolidinone, 5-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14205209.png)


![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B14205231.png)
![N-([1,1'-Biphenyl]-3-yl)-2-bromoacetamide](/img/structure/B14205233.png)
![2-({9-[(Prop-2-yn-1-yl)oxy]nonyl}oxy)oxane](/img/structure/B14205234.png)


